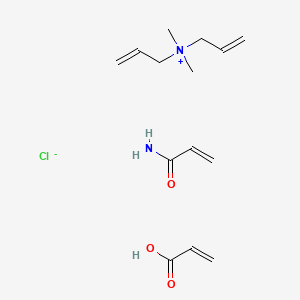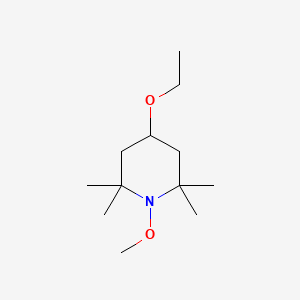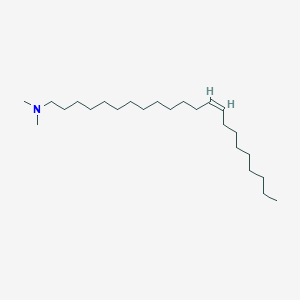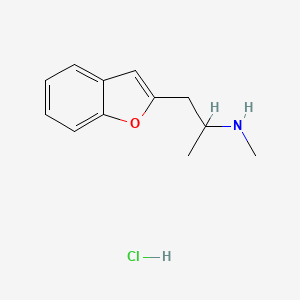
聚季铵盐-39
描述
Polyquaternium-39 is a synthetic polymer used in both skin care and hair care products . It serves multiple functions, including as an anti-static agent, film-forming agent, and hair fixative . It is used in cosmetics in concentrations up to 3% for both rinse-off and leave-on products .
Synthesis Analysis
Polyquaternium-39 is synthesized through a free radical copolymerization process, which involves the polymerization of DMDAAC, AA, and AM monomers in the presence of a radical initiator . The process is carried out in an aqueous solution under controlled conditions of temperature, pressure, and pH .Molecular Structure Analysis
Polyquaternium-39 is an amphoteric polymer with high charge density, moisture, and pH for a wide range (1~14) . It is a synthetic polymer that works as an anti-static, film-forming agent and hair fixative in cosmetics .Chemical Reactions Analysis
Polyquaternium-39 is made by the reaction of diallyldimethyl ammonium chloride, acrylic acid, and acrylamide . It is the polymeric quaternary ammonium salt of these compounds .Physical And Chemical Properties Analysis
Polyquaternium-39 is an amphoteric polymer with high charge density, moisture, and pH for a wide range (1~14) . It is a clear, colorless liquid with a mild aldehydic odor . It has a wide pH stability range of 3-12 .科学研究应用
Cosmetics and Personal Care Products
Polyquaternium-39 is extensively used in the cosmetics industry due to its properties as an antistatic agent, film former, and hair fixative . It is found in products such as shampoos, conditioners, and styling gels, where it helps to improve texture, provide moisture retention, and impart a smooth feel to hair and skin. The compound is safe for use in cosmetic formulations at specific concentrations and has been assessed for its non-irritant and non-sensitizing properties .
Water Treatment
In the field of water treatment, Polyquaternium-39 acts as a flocculant, aiding in the removal of suspended particles from water. It can be used in swimming pools to maintain water clarity and hygiene. The compound’s ability to bind with particulate matter makes it effective in treating wastewater and industrial effluents as well .
Analytical Chemistry
Polyquaternium-39 can be used in analytical chemistry for the detection and quantification of various substances. Its ion-binding properties make it useful in the development of sensors, such as ion-selective optodes, which can detect and measure the concentration of ions in a solution .
Aquatic Toxicity Studies
Polyquaternium-39 is also a subject of study in aquatic toxicity. Research is conducted to understand its effects on aquatic life and to establish safe levels for its presence in water bodies. This is crucial for assessing the environmental impact of discharging Polyquaternium-39-containing effluents into rivers and lakes .
作用机制
未来方向
The most significant innovations in the cosmetic industry will most likely be found in the area of polymers . Polyquaternium-39 is used in hair and skincare products for its moisturizing and conditioning properties . It is expected that more complex molecules are possible and could prove useful in the creation of cosmetic products .
属性
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H5NO.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;2*1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPFQZDBKVYDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)N.C=CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25136-75-8 | |
| Record name | Acrylamide-acrylic acid-dimethyldiallylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25136-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
304.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86739500 | |
CAS RN |
25136-75-8 | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the known safety aspects of using Polyquaternium-39 in cosmetic products?
A1: Research suggests that Polyquaternium-39, used as an antistatic agent, film former, and hair fixative in cosmetics, is safe at current usage levels. [] The Expert Panel, as mentioned in the research paper, concluded its safety based on several factors:
- Low unreacted monomer content: The levels of unreacted monomers in Polyquaternium-39 are considered negligible and pose no toxicological threat. []
- Limited skin irritation/sensitization: Available data indicates minimal risk of skin irritation or sensitization from Polyquaternium-39. []
- Large molecular size and low absorption: Its large molecular size and high polarity suggest low absorption potential through the skin, minimizing the risk of systemic toxicity. []
Q2: Besides its use in cosmetics, are there any other applications for Polyquaternium-39?
A2: Research indicates that Polyquaternium-39 can act as a structure-directing agent in synthesizing beta-type molecular sieves with hierarchical structures. [] These molecular sieves possess both micropores and mesopores due to the influence of Polyquaternium-39 during synthesis. [] This method is considered cost-effective and suitable for industrial applications due to its simplicity and readily available raw materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)






